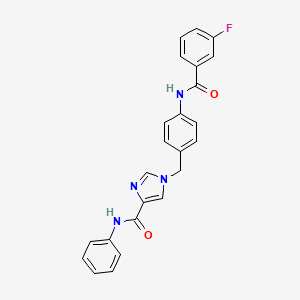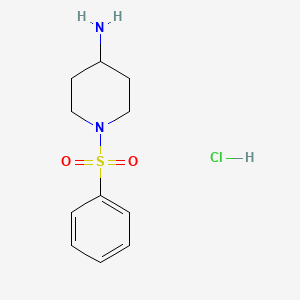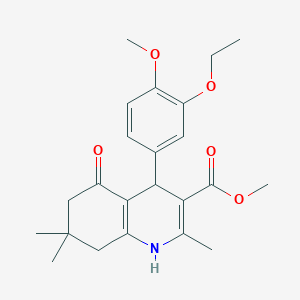![molecular formula C19H21NO3 B2877341 [(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate CAS No. 876534-75-7](/img/structure/B2877341.png)
[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate
カタログ番号 B2877341
CAS番号:
876534-75-7
分子量: 311.381
InChIキー: BZHFMBJMUITHGR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
“[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate” is an organic compound. It is a solid in physical form . The compound has a molecular weight of 283.33 . The IUPAC name for this compound is methyl 3-{[(2-phenylethyl)amino]carbonyl}benzoate .
Molecular Structure Analysis
The molecular structure of “[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate” can be represented by the linear formula C17H17NO3 . The InChI code for this compound is 1S/C17H17NO3/c1-21-17(20)15-9-5-8-14(12-15)16(19)18-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,18,19) .Physical And Chemical Properties Analysis
The compound is a solid in physical form . It has a molecular weight of 283.33 . The IUPAC name for this compound is methyl 3-{[(2-phenylethyl)amino]carbonyl}benzoate . The InChI code for this compound is 1S/C17H17NO3/c1-21-17(20)15-9-5-8-14(12-15)16(19)18-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,18,19) .科学的研究の応用
OLED and Electroluminescent Properties
- Synthesis and Properties in OLEDs : A study synthesized a novel carbazole derivative with dimesitylboron groups, showcasing excellent thermal and electrochemical stability. This compound demonstrated significant potential in OLED applications due to its aggregation-induced emission properties and efficient electroluminescent performances (Shi et al., 2014).
- Triplet Excimer Emission : Research on carbazole-based materials like CBP derivatives highlighted their utility as matrix materials for phosphorescent emitters in OLEDs. The study found these materials suitable due to their high triplet-state energy, essential for such applications (Hoffmann et al., 2011).
Photophysical Research
- Aggregation-Induced Emission : Another study focused on phenylethene-carbazole derivatives containing dimesitylboron groups. These compounds combined the aggregation-induced emission properties of phenylethene with the hole and electron transporting properties of carbazole and dimesitylboron, demonstrating excellent thermal and electrochemical stability (Shi et al., 2016).
- Carbazole Compounds as Host Materials : A series of novel carbazole compounds was synthesized and tested as hosts for triplet emitters in OLEDs. The research indicated that the HOMO level of these compounds could be tuned by substitution, influencing their suitability as host materials (Brunner et al., 2004).
Additional Applications
- Synthesis Methods : A method for synthesizing carbazoles through intramolecular C–H bond amination of N-substituted 2-amidobiaryls was developed, showcasing the compound's relevance in organic and medicinal chemistry (Choi et al., 2015).
- Detection of Explosives : A novel fluorescent poly(2,7-carbazole) was used to detect explosive compounds, displaying high recycled fluorescence quenching sensitivity. This application is attributed to the compound's strong electron-donating ability (Nie et al., 2011).
Safety and Hazards
特性
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 3,4-dimethylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14-8-9-17(12-15(14)2)19(22)23-13-18(21)20-11-10-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHFMBJMUITHGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322431 | |
| Record name | [2-oxo-2-(2-phenylethylamino)ethyl] 3,4-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57263934 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate | |
CAS RN |
876534-75-7 | |
| Record name | [2-oxo-2-(2-phenylethylamino)ethyl] 3,4-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2877265.png)
![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine](/img/structure/B2877269.png)


![2-[(Benzylamino)methyl]-3H-thieno[3,2-D]pyrimidin-4-one](/img/structure/B2877274.png)
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-4-pyrrol-1-ylbenzamide](/img/structure/B2877275.png)
![3-[3-({2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2877277.png)
![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetonitrile](/img/structure/B2877279.png)
![2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride](/img/structure/B2877280.png)
